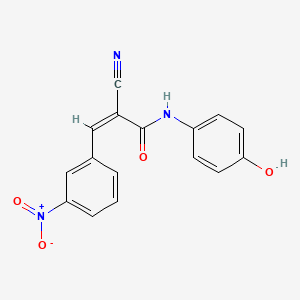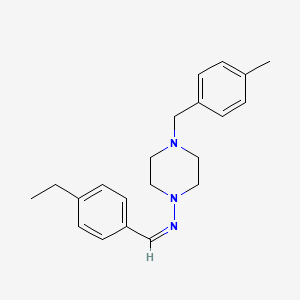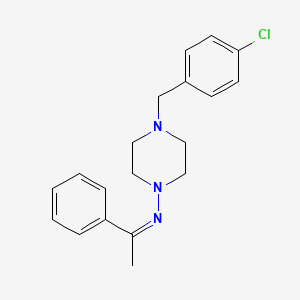
5-(4-chlorophenyl)-2-furaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-furaldehyde oxime, also known as CPFO, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a synthetic organic compound that belongs to the family of oximes, which are known for their ability to react with carbonyl compounds. CPFO has been found to have significant biological activity, making it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-furaldehyde oxime is not yet fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of enzymes such as DNA topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of proteins such as tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been found to cause DNA damage and cell cycle arrest in cancer cells, leading to their death. In addition, this compound has been found to have antioxidant activity, which may contribute to its ability to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-chlorophenyl)-2-furaldehyde oxime is its broad-spectrum antimicrobial activity, which makes it a promising candidate for use as an antimicrobial agent. It also has significant anticancer activity, which makes it a promising candidate for use in cancer research. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings.
Future Directions
There are several future directions for research on 5-(4-chlorophenyl)-2-furaldehyde oxime, including the development of more efficient synthesis methods, the evaluation of its potential as an antimicrobial and anticancer agent, and the investigation of its mechanism of action. In addition, further studies are needed to evaluate its potential toxicity and to develop strategies for minimizing any adverse effects. Overall, this compound is a promising compound that has significant potential for use in scientific research.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde oxime involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Scientific Research Applications
5-(4-chlorophenyl)-2-furaldehyde oxime has been studied extensively for its potential applications in various fields of science, including chemistry, biology, and pharmacology. It has been found to have significant antimicrobial activity against a wide range of bacterial and fungal strains, making it a promising candidate for use as an antimicrobial agent. This compound has also been found to exhibit anticancer activity, with studies showing that it can inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
(NZ)-N-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUMSDVJZXMKK-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)


![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)


![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)
